Cas no 45708-76-7 (4-ethenyl-1-methyl-Pyridinium bromide)

4-Ethenyl-1-methyl-pyridinium bromide is a quaternary ammonium compound characterized by its pyridinium core with an ethenyl substituent at the 4-position and a methyl group at the 1-position. This structure imparts cationic properties, making it useful in polymerization reactions, particularly as a monomer for synthesizing functionalized polymers. Its bromide counterion enhances solubility in polar solvents, facilitating applications in materials science and surface modification. The compound's reactivity and stability under controlled conditions make it suitable for specialized chemical synthesis. Its potential applications include antimicrobial coatings, conductive polymers, and ion-exchange materials, depending on the polymerization method employed. Proper handling is advised due to its ionic nature and potential sensitivity to moisture.
4-ethenyl-1-methyl-Pyridinium bromide structure
45708-76-7 structure
商品名:4-ethenyl-1-methyl-Pyridinium bromide
CAS番号:45708-76-7
MF:C8H10N+.Br-
メガワット:200.0757
CID:1112638
PubChem ID:22677085

4-ethenyl-1-methyl-Pyridinium bromide 化学的及び物理的性質

名前と識別子

    • 4-ethenyl-1-methyl-Pyridinium bromide
    • 4-ETHENYL-1-METHYLPYRIDIN-1-IUM BROMIDE
    • N-methyl-4-vinylpyridinium bromide)
    • 45708-76-7
    • EN300-7653639
    • SCHEMBL366167
    • インチ: InChI=1S/C8H10N.BrH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1
    • InChIKey: IITUOFIPZOFBRF-UHFFFAOYSA-M
    • ほほえんだ: C[N+]1=CC=C(C=C1)C=C.[Br-]

計算された属性

  • せいみつぶんしりょう: 198.99966g/mol
  • どういたいしつりょう: 198.99966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 90.7
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.9Ų

4-ethenyl-1-methyl-Pyridinium bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7653639-2.5g
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95.0%
2.5g
$1707.0 2025-02-22
Enamine
EN300-7653639-0.1g
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95.0%
0.1g
$301.0 2025-02-22
Enamine
EN300-7653639-0.5g
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95.0%
0.5g
$679.0 2025-02-22
Enamine
EN300-7653639-1.0g
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95.0%
1.0g
$871.0 2025-02-22
1PlusChem
1P023Z9O-50mg
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95%
50mg
$303.00 2024-05-02
Aaron
AR023ZI0-50mg
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95%
50mg
$303.00 2025-02-15
Enamine
EN300-7653639-0.25g
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95.0%
0.25g
$431.0 2025-02-22
Aaron
AR023ZI0-100mg
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95%
100mg
$439.00 2025-02-15
Aaron
AR023ZI0-250mg
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95%
250mg
$618.00 2025-02-15
Aaron
AR023ZI0-1g
4-ethenyl-1-methylpyridin-1-ium bromide
45708-76-7 95%
1g
$1223.00 2025-02-15

4-ethenyl-1-methyl-Pyridinium bromide 関連文献

4-ethenyl-1-methyl-Pyridinium bromideに関する追加情報

Chemical Profile of 4-ethenyl-1-methyl-Pyridinium bromide (CAS No. 45708-76-7)

4-ethenyl-1-methyl-Pyridinium bromide, identified by the Chemical Abstracts Service Number (CAS No.) 45708-76-7, is a significant compound in the realm of chemical and pharmaceutical research. This pyridinium derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound’s molecular structure, featuring an ethenyl group and a methyl-substituted nitrogen atom, contributes to its distinct reactivity and utility in synthetic chemistry and bioorganic applications.

The synthesis of 4-ethenyl-1-methyl-Pyridinium bromide typically involves the alkylation of pyridine derivatives, followed by bromination to introduce the bromide counterion. This process highlights the compound’s versatility as a building block in organic synthesis. Researchers have explored its use in constructing more complex heterocyclic systems, leveraging its ability to participate in nucleophilic substitution reactions and coordinate with metal centers.

In recent years, 4-ethenyl-1-methyl-Pyridinium bromide has been investigated for its potential role in medicinal chemistry. Its pyridinium core is a common motif in bioactive molecules, exhibiting interactions with biological targets such as enzymes and receptors. Studies have demonstrated its utility in the development of novel antimicrobial agents, where the compound’s ability to disrupt bacterial cell membranes offers a promising therapeutic approach. Additionally, its structural features make it a candidate for designing ligands that modulate neurological pathways, underscoring its relevance in neuropharmacological research.

The compound’s electronic properties, influenced by the presence of the ethenyl group, have also attracted interest in materials science. Researchers are exploring its behavior as an electrolyte component in organic electronics, where its ionic nature could enhance charge transport properties. Preliminary findings suggest that 4-ethenyl-1-methyl-Pyridinium bromide may improve the efficiency of organic light-emitting diodes (OLEDs) and other optoelectronic devices by facilitating ion movement within the device matrix.

From a biochemical perspective, 4-ethenyl-1-methyl-Pyridinium bromide has been examined for its interaction with biological macromolecules. Its pyridinium moiety can engage with proteins and nucleic acids, offering insights into structure-function relationships. For instance, researchers have used computational modeling to predict how this compound might bind to specific enzymes involved in metabolic pathways, providing a scaffold for rational drug design. Such studies are crucial for understanding drug-target interactions at a molecular level.

The pharmaceutical industry has also shown interest in 4-ethenyl-1-methyl-Pyridinium bromide due to its potential as an intermediate in synthesizing more complex drug molecules. Its stability under various reaction conditions makes it a valuable reagent in multi-step synthetic routes. Furthermore, its solubility profile allows for easy incorporation into formulations designed for controlled-release applications, enhancing drug delivery systems.

Environmental scientists have begun investigating the ecological impact of 4-ethenyl-1-methyl-Pyridinium bromide, assessing its degradation pathways and persistence in natural systems. These studies are essential for ensuring that the compound’s applications do not lead to unintended environmental consequences. By understanding how it behaves in different ecosystems, researchers can develop guidelines for safe handling and disposal.

The future of 4-ethenyl-1-methyl-Pyridinium bromide research appears promising, with ongoing investigations focusing on expanding its applications across multiple disciplines. Advances in synthetic methodologies may enable the creation of derivatives with tailored properties, further broadening its utility. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel applications that could revolutionize both pharmaceuticals and materials science.

In conclusion,4-ethenyl-1-methyl-Pyridinium bromide (CAS No. 45708-76-7) stands as a versatile compound with significant potential across various scientific fields. Its unique chemical characteristics make it indispensable in synthetic chemistry, while its biological relevance positions it as a key player in medicinal and neuropharmacological research. As scientific understanding evolves,4-ethenyl-1-methyl-Pyridinium bromide will undoubtedly continue to play a pivotal role in advancing knowledge and innovation.

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